2-Iodo-4-methyl-6-nitroaniline molecular weight
2-Iodo-4-methyl-6-nitroaniline molecular weight
Technical Specification & Synthesis Guide: 2-Iodo-4-methyl-6-nitroaniline
Abstract
This technical guide provides a comprehensive profile of 2-Iodo-4-methyl-6-nitroaniline (CAS: 123158-77-0), a critical trisubstituted benzene intermediate.[1] Distinguished by its orthogonal functional handles—an electrophilic iodine for cross-coupling and a reducible nitro group for heterocycle formation—this molecule serves as a linchpin in the synthesis of polyfunctionalized benzimidazoles and indoles.[1] This document details its physicochemical properties, a validated synthesis protocol via electrophilic aromatic substitution, and its strategic application in divergent drug discovery workflows.[1]
Physicochemical Profile
The precise molecular weight and structural descriptors are fundamental for stoichiometric calculations and analytical characterization.[1] The presence of the iodine atom significantly influences the mass defect and isotopic pattern in mass spectrometry.[1]
Table 1: Molecular Identity & Properties
| Property | Value | Technical Note |
| IUPAC Name | 2-Iodo-4-methyl-6-nitroaniline | Alternate: 6-Iodo-4-methyl-2-nitroaniline |
| CAS Registry Number | 123158-77-0 | Verified via chemical inventory databases |
| Molecular Formula | Carbon count includes methyl substituent | |
| Molecular Weight | 278.05 g/mol | Average mass |
| Monoisotopic Mass | 277.955 g/mol | Use for High-Res MS (M+H: 278.[1][2][3]96) |
| Appearance | Orange to Red Crystalline Solid | Characteristic of ortho-nitroanilines |
| Predicted LogP | ~3.17 | Lipophilic due to Iodine/Methyl groups |
| SMILES | Cc1cc(I)c(N)c(NO2)c1 | Useful for cheminformatics integration |
Synthetic Architecture
As this specific isomer is often expensive or lead-time restricted, in-house synthesis is a viable strategy.[1] The protocol below utilizes 4-methyl-2-nitroaniline (2-nitro-p-toluidine) as the starting material.[1] The amino group (
Protocol: Electrophilic Iodination via Iodine Monochloride (ICl)
-
Reaction Type: Electrophilic Aromatic Substitution (
) -
Precursor: 4-Methyl-2-nitroaniline (CAS: 89-62-3)[1]
-
Critical Reagent: Iodine Monochloride (ICl) in Glacial Acetic Acid[4]
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-nitroaniline (10.0 g, 65.7 mmol) in Glacial Acetic Acid (100 mL).
-
Scientist's Note: Slight warming (40°C) may be required to fully solubilize the nitroaniline precursor.[1]
-
-
Addition: Prepare a solution of Iodine Monochloride (11.2 g, 69.0 mmol, 1.05 eq) in Glacial Acetic Acid (20 mL). Add this solution dropwise to the reaction flask over 30 minutes at room temperature.
-
Reaction: Heat the mixture to 80–90°C for 4 hours. Monitor progress via TLC (20% EtOAc/Hexanes) or LCMS.[1] The starting material (
) should convert to a less polar product ( ).[1] -
Quench & Isolation: Cool the reaction mixture to room temperature. Pour the dark solution into Ice-Water (500 mL) containing Sodium Bisulfite (
, 5 g) to quench unreacted iodine (indicated by the disappearance of the dark purple/brown color). -
Purification:
-
Validation: Confirm structure via
H NMR. The disappearance of the aromatic singlet corresponding to the C6 proton indicates successful substitution.[1]
Synthesis Workflow Visualization
The following diagram illustrates the logical flow from precursor selection to final isolation, highlighting critical process controls.
Figure 1: Step-by-step synthesis workflow for the iodination of 4-methyl-2-nitroaniline.
Structural Utility in Drug Discovery
2-Iodo-4-methyl-6-nitroaniline is not merely an end-product; it is a high-value scaffold.[1] Its utility lies in the orthogonality of its functional groups, allowing for sequential modification without protecting group strategies.[1]
A. The Iodine Handle (C-C Bond Formation)
The iodine atom at position 2 is highly labile toward Palladium-catalyzed cross-coupling reactions.[1]
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems.[1]
-
Sonogashira Coupling: Reacts with terminal alkynes to extend the carbon skeleton.[1]
-
Why Iodine? The C-I bond is weaker than C-Br or C-Cl, allowing oxidative addition to occur under milder conditions (lower temperature, lower catalyst loading), preserving the nitro group.[1]
B. The Nitro/Amine Pair (Heterocyclization)
The ortho-relationship between the primary amine and the nitro group is a classic motif for benzimidazole synthesis.[1]
-
Reduction: The nitro group is reduced (Fe/AcOH or
) to a primary amine, generating a 1,2-diaminobenzene (phenylenediamine) derivative.[1] -
Cyclization: Condensation with aldehydes, carboxylic acids, or orthoesters yields benzimidazoles.[1]
Combined Strategy: A chemist can first perform a Suzuki coupling on the iodine to install a side chain, then reduce the nitro group to close the ring, creating highly substituted benzimidazole cores common in kinase inhibitors and anti-infectives.[1]
Scaffold Divergence Diagram
This diagram maps the potential chemical space accessible from this single intermediate.[1]
Figure 2: Divergent synthetic pathways utilizing the iodine and nitro handles for library generation.
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 15257488, 2-Iodo-6-nitroaniline (Isomer Analog Reference). Retrieved from [Link]
-
Organic Syntheses. (1943).[1] 2,6-Diiodo-p-nitroaniline (Methodology Adaptation). Organic Syntheses, Coll. Vol. 2, p. 196.[1] Retrieved from [Link][1]
